4-Ethoxy-2,6-difluorobenzonitrile
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Overview
Description
4-Ethoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-Ethoxy-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
2,6-Difluorobenzonitrile: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2,6-difluorobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.
4-Ethoxy-2,6-dichlorobenzonitrile: Contains chlorine atoms instead of fluorine, affecting its reactivity and applications.
Properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDWQIZCCWNHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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